molecular formula C13H12FNO B1320725 4-(2-Fluorophenoxy)-3-methylaniline CAS No. 946698-56-2

4-(2-Fluorophenoxy)-3-methylaniline

Cat. No.: B1320725
CAS No.: 946698-56-2
M. Wt: 217.24 g/mol
InChI Key: BBPHNMQIXNXQFU-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives. It features a fluorophenoxy group attached to the aniline ring, which imparts unique chemical and physical properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Biochemical Analysis

Biochemical Properties

4-(2-Fluorophenoxy)-3-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as growth, survival, and migration . The interaction between this compound and c-Met kinase results in the inhibition of the kinase activity, which can have downstream effects on cellular signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as MCF-7 and A549, this compound exhibits antiproliferative activity by inhibiting the c-Met kinase pathway . This inhibition leads to reduced cell proliferation and migration, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity . This inhibition prevents the autophosphorylation of the kinase and subsequent activation of downstream signaling pathways. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in cell culture models has demonstrated sustained antiproliferative effects, indicating its potential for prolonged therapeutic use.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism may result in the formation of active or inactive metabolites, which can influence its overall pharmacological profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)-3-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-fluorophenol with 3-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxy)-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Fluorophenoxy)-3-methylaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenoxy)quinoline: Known for its kinase inhibitory activity.

    2-Substituted-4-(2-fluorophenoxy)pyridine: Exhibits potent inhibitory effects on kinase receptors.

    N-[4-(2-Fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide: Potential c-Met kinase inhibitor .

Uniqueness

4-(2-Fluorophenoxy)-3-methylaniline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-fluorophenoxy)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-8-10(15)6-7-12(9)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPHNMQIXNXQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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